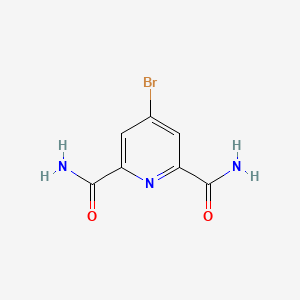

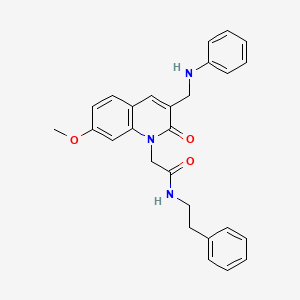

![molecular formula C26H22N4O2S B2376812 N-feniletilacetato de 2-((3-oxo-2-fenil-2,3-dihidroimidazo[1,2-c]quinazolin-5-il)tio) CAS No. 1053085-97-4](/img/structure/B2376812.png)

N-feniletilacetato de 2-((3-oxo-2-fenil-2,3-dihidroimidazo[1,2-c]quinazolin-5-il)tio)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide” is a derivative of the imidazole class of compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of this compound involves the dehydrocyclization of 4-(1-hydroxyethyl)-aminoquinazoline (IV) and the usage of 2-aminobenzonitrile (VI) which on reaction with ethylenediamine leads to the formation of the key intermediate 2-(2-aminophenyl)-4,5-dihydro-1H-imidazoles (VII) .Molecular Structure Analysis

The molecular structure of this compound is complex, with a core imidazole ring attached to a phenyl group and a quinazolinone group . The exact structure would require more detailed analysis.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include dehydrocyclization and condensation . The presence of halogens can alter the biological activity of the compound .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific physical and chemical properties of the compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide” would require further investigation.Aplicaciones Científicas De Investigación

Propiedades antioxidantes

El estrés oxidativo contribuye a diversas enfermedades, incluidos los trastornos neurodegenerativos y las afecciones cardiovasculares. Los derivados de imidazol a menudo poseen actividad antioxidante. Los estudios han explorado si este compuesto puede eliminar radicales libres y proteger las células del daño oxidativo.

En resumen, este compuesto basado en imidazol tiene potencial en diversos campos, desde la terapia antibacteriana hasta la investigación antitumoral. Sus propiedades multifacéticas lo convierten en un candidato intrigante para futuras investigaciones y desarrollo de fármacos . ¡Si desea información más detallada sobre alguna aplicación específica, no dude en preguntar! 😊

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and potential applications in the treatment of various diseases. Given the broad range of activities exhibited by imidazole derivatives , this compound could have potential uses in a variety of therapeutic areas.

Mecanismo De Acción

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .

Mode of Action

This compound acts as a dual inhibitor, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . It shows inhibitory activities against both PI3K and HDAC . The long alkyl chain of the compound exits the reaction center along the long narrow tubular channel, and the 2,3-Dihydroimidazo[1,2-c]quinazoline moiety is placed in an open environment of the protein surface and projects outward into the solvent .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, differentiation, and migration . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival . Additionally, by inhibiting HDAC, the compound can induce multiple epigenetic modifications, affecting various signaling networks .

Result of Action

The compound has shown potent antiproliferative activities against certain cell lines in cellular assays . This suggests that it could potentially be used as a therapeutic agent for certain types of cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action.

Propiedades

IUPAC Name |

2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-28-21-14-8-7-13-20(21)24-29-23(25(32)30(24)26)19-11-5-2-6-12-19/h1-14,23H,15-17H2,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIRGPXIIQKMGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

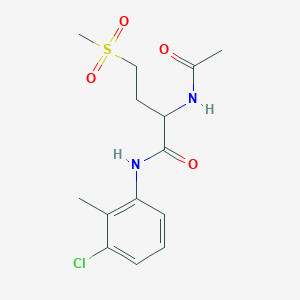

![1-Cycloheptyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2376733.png)

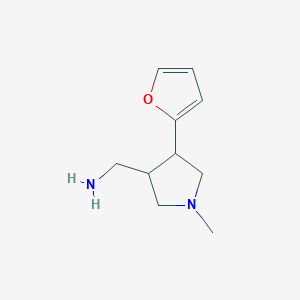

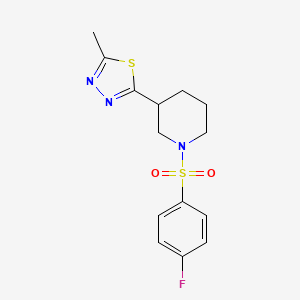

![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2376734.png)

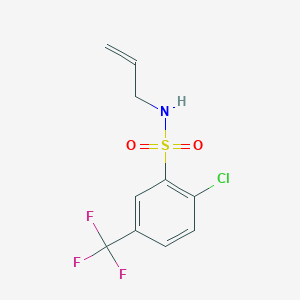

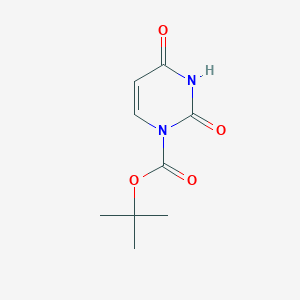

![(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2376738.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2376741.png)

![Methyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2376742.png)

![(6-Chloropyridin-3-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2376744.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate](/img/structure/B2376750.png)